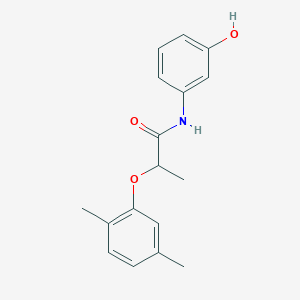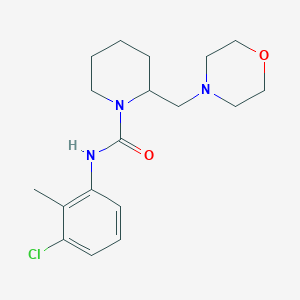
3-cinnamoyl-4-phenylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cinnamoyl-4-phenylquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用機序
The exact mechanism of action of 3-cinnamoyl-4-phenylquinolin-2(1H)-one is not fully understood. However, it has been proposed that it exerts its biological activities by modulating various signaling pathways in cells. For example, it has been found to inhibit the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development. It has also been shown to activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3-cinnamoyl-4-phenylquinolin-2(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of bacterial and fungal pathogens.
実験室実験の利点と制限
One of the advantages of using 3-cinnamoyl-4-phenylquinolin-2(1H)-one in lab experiments is its wide range of biological activities. This makes it a versatile compound for studying various biological processes. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation is its poor solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 3-cinnamoyl-4-phenylquinolin-2(1H)-one. One direction is to further investigate its mechanism of action and identify specific molecular targets. Another direction is to explore its potential use in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to determine its toxicity profile and potential side effects in humans. Finally, there is a need for more studies to optimize the synthesis method to improve the yield and purity of the compound.
合成法
The synthesis of 3-cinnamoyl-4-phenylquinolin-2(1H)-one involves the reaction of 2-aminobenzophenone and cinnamaldehyde in the presence of a catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The yield of the reaction can be improved by optimizing the reaction conditions.
科学的研究の応用
3-cinnamoyl-4-phenylquinolin-2(1H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as an antioxidant, neuroprotective, and anti-diabetic agent.
特性
IUPAC Name |
4-phenyl-3-[(E)-3-phenylprop-2-enoyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO2/c26-21(16-15-17-9-3-1-4-10-17)23-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)25-24(23)27/h1-16H,(H,25,27)/b16-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJZROYEQZOSRD-FOCLMDBBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5378113.png)

amine hydrochloride](/img/structure/B5378117.png)
![methyl 5-[(2,6-dimethylquinolin-4-yl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B5378131.png)
![8-[(5-isopropyl-3-isoxazolyl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5378137.png)

![3-[(dimethylamino)methyl]-1-{[1-(4-methoxyphenyl)cyclopentyl]carbonyl}-3-piperidinol](/img/structure/B5378163.png)
![3-{[2-(methylamino)-4-nitrophenyl]amino}-1-(2-thienyl)-2-propen-1-one](/img/structure/B5378167.png)
![1,1'-(1,4-phenylene)bis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B5378169.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-mesitylacetamide](/img/structure/B5378173.png)
![methyl 7-chloro-4-(4-methylphenyl)-2-(trifluoromethyl)-2H-pyrido[1,2-a][1,3,5]triazine-2-carboxylate](/img/structure/B5378177.png)

![3-(allylthio)-6-mesityl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5378191.png)
![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)